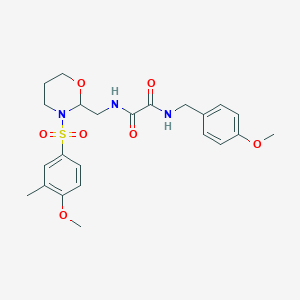
N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C23H29N3O7S and its molecular weight is 491.56. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Compounds with sulfonyl derivatives and methoxybenzyl groups, such as those structurally related to N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide, have been synthesized and evaluated for their antimicrobial activities. For instance, sulfonamide derivatives exhibited significant antibacterial activities against common pathogens like E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa (Mohamed, 2007).
Photodynamic Therapy for Cancer Treatment
The development of photosensitizers for photodynamic therapy, an emerging cancer treatment, involves compounds with sulfonyl and methoxybenzyl groups. A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrated high singlet oxygen quantum yields, indicating their potential as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Intermediates and Chemical Transformations
Various studies have reported the synthesis and use of compounds with sulfonyl and methoxybenzyl groups as intermediates in organic synthesis. For example, the preparation of secondary amines from primary amines using 2-nitrobenzenesulfonamides showcases the versatility of these compounds in chemical transformations (Kurosawa, Kan, & Fukuyama, 2003).
Molecular Structure Analysis
Research on the molecular structure and conformation of solvated oxamide derivatives, including those with methoxybenzyl groups, provides insights into their potential applications in drug design and development. The structural analysis of these compounds aids in understanding their biological activities and interactions (Banerjee et al., 2002).
Protein Labeling and Analysis
In proteomics, compounds with cyanine dye labels, including methoxybenzyl groups, have been used for the high-sensitivity analysis of water-soluble proteins. These compounds enable the detection of low-abundance proteins, contributing to advancements in protein analysis techniques (Qiao et al., 2009).
properties
IUPAC Name |
N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O7S/c1-16-13-19(9-10-20(16)32-3)34(29,30)26-11-4-12-33-21(26)15-25-23(28)22(27)24-14-17-5-7-18(31-2)8-6-17/h5-10,13,21H,4,11-12,14-15H2,1-3H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPGWGLREPBASE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d][1,3]dioxol-5-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B2999070.png)
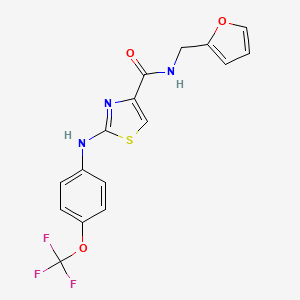
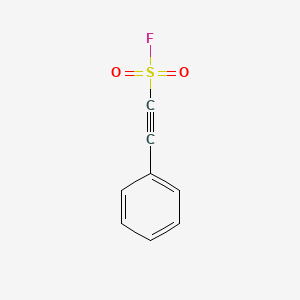
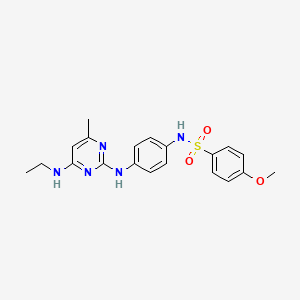
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2999078.png)
![1,7-dimethyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2999079.png)


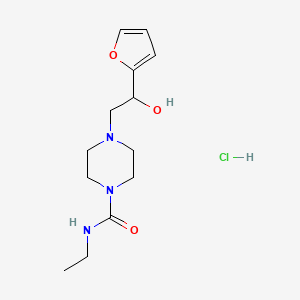
![4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2999088.png)
![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2999089.png)
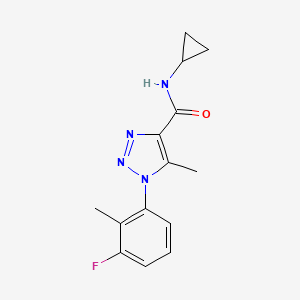

![1-[1,1'-Biphenyl]-4-yl-3-[(4-chlorophenyl)sulfonyl]-1-propanone](/img/structure/B2999093.png)